molecular formula C15H17N3O2 B11666576 N'-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B11666576
M. Wt: 271.31 g/mol
InChI Key: ZESMBFJHHBKYGQ-LFIBNONCSA-N
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Description

N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that features a hydrazide functional group This compound is characterized by the presence of a hydroxyphenyl group, a pyrrole ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-hydroxyacetophenone and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide in an appropriate solvent such as ethanol.
  • Add a catalytic amount of an acid, such as hydrochloric acid or sulfuric acid.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The hydrazide moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group and the pyrrole ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1H-pyrrol-2-YL)acetohydrazide: Lacks the methyl group on the pyrrole ring.

    N’-(1-(4-Methoxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide: Contains a methoxy group instead of a hydroxy group.

    N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-3-YL)acetohydrazide: The pyrrole ring is substituted at a different position.

Uniqueness

N’-(1-(4-Hydroxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to the specific combination of functional groups and the position of substitution on the pyrrole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C15H17N3O2/c1-11(12-5-7-14(19)8-6-12)16-17-15(20)10-13-4-3-9-18(13)2/h3-9,19H,10H2,1-2H3,(H,17,20)/b16-11+

InChI Key

ZESMBFJHHBKYGQ-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=C(C=C2)O

Origin of Product

United States

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